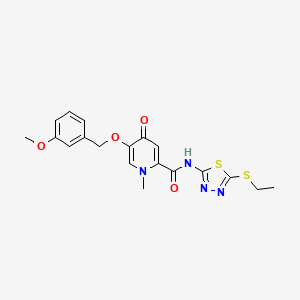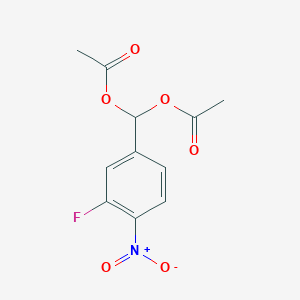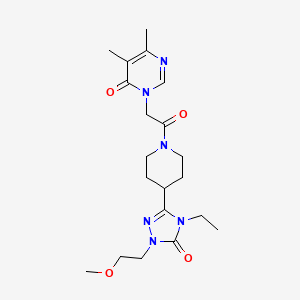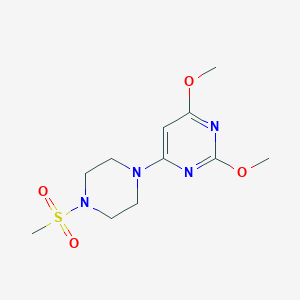
2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C10H16N4O2 . It has been used in the synthesis of various pharmaceutical compounds . For instance, it has been used in the development of a highly potent PI3K alpha inhibitor for the treatment of advanced solid tumors .
Synthesis Analysis
The synthesis of 2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine involves several steps. One method involves the oxidation of 2-methylthio-4,6-dimethoxypyrimidine . Another method involves the use of carbodiimide chemistry for mass spectrometry (MS) analysis .Molecular Structure Analysis
The molecular structure of 2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, and a piperazine ring substituted with a methylsulfonyl group at position 6 .Chemical Reactions Analysis
2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine has been used in various chemical reactions. For instance, it has been used in the synthesis of PI3K inhibitors, where it could inhibit the phosphorylation of AKT in human cancer cells to modulate the cellular PI3K/AKT/mTOR pathway . It has also been used in the derivatization of carboxyl groups based on carbodiimide chemistry for mass spectrometry (MS) analysis .Physical And Chemical Properties Analysis
2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine has a molecular weight of 224.26 g/mol. It has one hydrogen bond donor and six hydrogen bond acceptors. Its exact mass and monoisotopic mass are 224.12732577 g/mol. It has a topological polar surface area of 59.5 Ų .Scientific Research Applications
Profiling of Free Fatty Acids
This compound has been used in the profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization . It improves ionization efficiency for analyzing FFAs .
Preparation of 4,6-dimethoxy-N-methylpyrimidin-2-amine
It may be used in the microwave-assisted preparation of 4,6-dimethoxy-N-methylpyrimidin-2-amine by reacting with methylamine .
Synthesis of 2′-pyrimidinecarbonylsulfonanilide Derivatives
This compound can be used to prepare 2′-pyrimidinecarbonylsulfonanilide derivatives with potent herbicidal activity .
4. Derivatization Reagent for Carboxyl Groups on Peptides 1-(2-Pyrimidyl)piperazine, a related compound, has been used as a derivatization reagent for the carboxyl groups on peptides .
Spectrophotometric Analysis of Phosphopeptides
In addition to derivatization, 1-(2-Pyrimidyl)piperazine has also been used in the spectrophotometric analysis of phosphopeptides .
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like phosphatidylinositol-3-kinase (pi3k), which is an important target in cancer due to the deregulation of the pi3k/akt signaling pathway in a wide variety of tumors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, potentially inhibiting its activity and leading to changes in cellular processes .
Biochemical Pathways
If its target is indeed pi3k, it could affect the pi3k/akt signaling pathway, which plays a crucial role in regulating the cell cycle and thus has implications in cancer .
Result of Action
If it acts as an inhibitor of pi3k, it could potentially halt the cell cycle, thereby inhibiting the growth of cancer cells .
Future Directions
The future directions of 2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine research could involve its further exploration as a potential therapeutic agent, given its role in the inhibition of the PI3K/AKT/mTOR pathway . Additionally, its use in the derivatization of carboxyl groups for MS analysis suggests potential applications in analytical chemistry .
properties
IUPAC Name |
2,4-dimethoxy-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4S/c1-18-10-8-9(12-11(13-10)19-2)14-4-6-15(7-5-14)20(3,16)17/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVXZLLPZBWTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2436686.png)
![2-(benzo[d]isoxazol-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2436688.png)
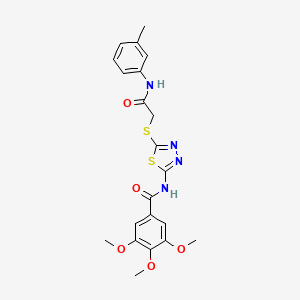

![3-{3-[Cyano(3-ethylphenyl)amino]propyl}imidazolidine-2,4-dione](/img/structure/B2436692.png)
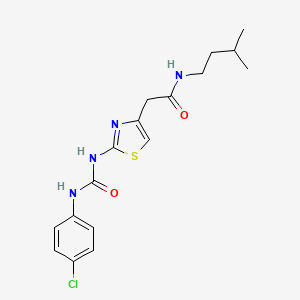
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2436694.png)
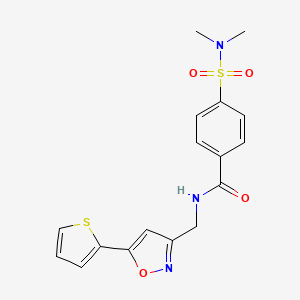

![N-(5-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2436702.png)
![6-[4-(4,6-Dimethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2436703.png)
